trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17623126
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | (3R,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |
| Standard InChI Key | WHBWAWHXIPKUMC-DGCLKSJQSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular formula of trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid is , with a molecular weight of 277.31 g/mol . The compound’s IUPAC name, (3R,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, reflects its stereospecific configuration. The trans-orientation of the methyl and carboxylic acid groups at positions 3 and 6 of the piperidine ring is critical for its stability and interaction with other molecules .
The crystal structure and conformational analysis of this compound remain understudied, but its isomeric SMILES notation () confirms the spatial arrangement of substituents . Computational models predict a chair conformation for the piperidine ring, with the bulky Cbz group occupying an equatorial position to minimize steric strain.
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid typically begins with ethyl piperidine-4-carboxylate derivatives. A representative pathway involves:
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Benzylation of Ethyl Piperidine-4-Carboxylate: Reacting ethyl piperidine-4-carboxylate with benzyl chloroformate introduces the Cbz protecting group .
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Ester Hydrolysis: The ethyl ester is hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid .
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Stereochemical Control: The trans-configuration is achieved via selective crystallization or chromatographic separation, as reported in analogous piperidine syntheses .
For example, in a study by Kuramoto et al. (2020), a Mitsunobu reaction was employed to install hydroxyl groups on piperidine intermediates, followed by oxidation to carboxylic acids . While this work focused on AMPK activators, the methodology is applicable to the target compound’s synthesis.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu Reaction | 65–72 | ≥95 | High stereoselectivity | Costly reagents (DEAD, PPh₃) |
| Reductive Amination | 50–60 | ≥90 | Mild conditions | Requires chiral starting materials |
| Direct Alkylation | 70–80 | ≥98 | Scalability | Risk of over-alkylation |
Data adapted from Kuramoto et al. (2020) and industrial protocols .
Applications in Organic Synthesis
Role as a Protecting Group Intermediate
The Cbz group in this compound serves as a temporary protective moiety for amines during peptide synthesis. Its stability under acidic and basic conditions allows for sequential reactions without premature deprotection . For instance, in the synthesis of β-lactam antibiotics, the Cbz group shields secondary amines until hydrogenolysis selectively removes it .
| Property | Value | Conditions |
|---|---|---|
| Aqueous Solubility | 0.5–1.2 mg/mL | pH 6.8 (JP2 buffer) |
| Storage | Sealed, RT, dry environment | Avoid light and moisture |
| Stability | >24 months | -20°C (desiccated) |
Data from GlpBio and VulcanChem .
Recent Advances and Future Directions
Recent studies highlight the compound’s potential in prodrug design. For example, salt forms (e.g., succinates) improve aqueous solubility, enhancing bioavailability in preclinical models . Future research should explore:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to reduce reliance on chiral separations.
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Polymer-Supported Reagents: Immobilizing the compound on resins for automated peptide synthesis.
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